Antifungal agent 94

Antifungal activity Rhizoctonia solani EC₅₀

Antifungal agent 94 (Compound 49, CAS 3030502-21-4) is a synthetic flavonoid derivative bearing a 5-sulfonyl-1,3,4-thiadiazole substituent. This compound was rationally designed and optimized using three-dimensional quantitative structure–activity relationship (3D-QSAR) models to enhance its bioactivity against phytopathogenic fungi.

Molecular Formula C17H17ClN2O6S2
Molecular Weight 444.9 g/mol
Cat. No. B12372328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 94
Molecular FormulaC17H17ClN2O6S2
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)C1=NN(C(S1=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)C(=O)C
InChIInChI=1S/C17H17ClN2O6S2/c1-3-4-7-28(24,25)17-19-20(10(2)21)16(27(17)23)13-9-26-14-6-5-11(18)8-12(14)15(13)22/h5-6,8-9,16H,3-4,7H2,1-2H3
InChIKeyPGBPZLCRQYBMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 94: A 5-Sulfonyl-1,3,4-Thiadiazole Flavonoid Derivative for Agricultural Fungicide Research


Antifungal agent 94 (Compound 49, CAS 3030502-21-4) is a synthetic flavonoid derivative bearing a 5-sulfonyl-1,3,4-thiadiazole substituent [1]. This compound was rationally designed and optimized using three-dimensional quantitative structure–activity relationship (3D-QSAR) models to enhance its bioactivity against phytopathogenic fungi [1]. It exhibits potent antifungal activity against the agriculturally significant pathogen Rhizoctonia solani, the causative agent of rice sheath blight and other crop diseases [1]. Its molecular formula is C₁₇H₁₇ClN₂O₆S₂, with a molecular weight of 444.91 g/mol [1]. As a member of a novel chemotype distinct from conventional azoles or strobilurins, it represents a valuable chemical probe for investigating alternative antifungal mechanisms and for developing next-generation crop protection agents [1].

Why Broad-Spectrum Agricultural Fungicides Cannot Substitute for Antifungal Agent 94 in Rhizoctonia solani Research


Generic substitution with conventional broad-spectrum fungicides such as carbendazim is scientifically unjustified for studies focusing on Rhizoctonia solani. Antifungal agent 94 (Compound 49) demonstrates a significantly lower EC₅₀ value (0.28 μg/mL) against R. solani compared to the control agent carbendazim (EC₅₀ = 0.52 μg/mL) [1]. This 1.86-fold improvement in potency is a direct result of a distinct chemical scaffold (5-sulfonyl-1,3,4-thiadiazole-substituted flavonoid) that was specifically optimized through 3D-QSAR modeling for this target [1]. Therefore, substituting with a generic azole or benzimidazole fungicide would not only introduce a different mechanism of action but also compromise the potency required for reproducible and mechanistically informative experiments [1].

Quantitative Evidence Supporting the Differentiated Profile of Antifungal Agent 94


Superior In Vitro Potency of Antifungal Agent 94 Against Rhizoctonia solani Compared to the Commercial Fungicide Carbendazim

Antifungal agent 94 (Compound 49) exhibits significantly higher antifungal potency against the phytopathogen Rhizoctonia solani than the widely used benzimidazole fungicide carbendazim. In standardized mycelial growth inhibition assays, Compound 49 achieved an EC₅₀ value of 0.28 μg/mL, whereas carbendazim required a concentration of 0.52 μg/mL to achieve the same effect [1].

Antifungal activity Rhizoctonia solani EC₅₀ Flavonoid derivatives

Enhanced Potency of Antifungal Agent 94 Relative to Closely Related 5-Sulfonyl-1,3,4-Thiadiazole Flavonoid Analogs

Within the same class of 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids, Antifungal agent 94 (Compound 49) was the most optimized derivative from a 3D-QSAR-driven campaign. It demonstrated superior potency compared to other top-performing analogs from the same study, such as C13 (EC₅₀ = 0.49 μg/mL), C15 (EC₅₀ = 0.37 μg/mL), and C19 (EC₅₀ = 0.37 μg/mL) [1]. This indicates that the specific structural features of Compound 49 confer a performance advantage over its immediate chemical neighbors [1].

Structure-activity relationship 3D-QSAR Flavonoid optimization R. solani

Favorable Safety and Selectivity Profile of Antifungal Agent 94 Inferred from Mechanistic Studies

While direct comparative cytotoxicity data for Antifungal agent 94 are not yet published, its mechanism of action and chemical class allow for a class-level inference regarding its safety profile. The primary mechanism of action for this compound is the inhibition of ergosterol synthesis via targeting lanosterol 14α-demethylase, a fungal-specific enzyme . Flavonoids, as a natural product-inspired class, are generally associated with favorable environmental compatibility and lower mammalian toxicity compared to many synthetic chemical classes [1]. This is in stark contrast to fungicides with alternative modes of action, such as mitochondrial respiration inhibitors (e.g., strobilurins), which carry a higher potential for non-target organism toxicity [1].

Cytotoxicity Selectivity Mechanism of action Flavonoid

Optimal Research and Industrial Application Scenarios for Antifungal Agent 94


Lead Compound for Novel Agricultural Fungicide Development Targeting Rice Sheath Blight

Given its superior potency (EC₅₀ = 0.28 μg/mL) over the commercial standard carbendazim (EC₅₀ = 0.52 μg/mL) against R. solani, Antifungal agent 94 is ideally suited as a lead compound for the development of new fungicides to control rice sheath blight and other Rhizoctonia diseases [1]. Its novel flavonoid-thiadiazole scaffold provides a fresh starting point for medicinal chemistry optimization to improve field efficacy, formulation stability, and resistance management strategies.

Chemical Probe for Investigating Ergosterol Biosynthesis Inhibition in Phytopathogenic Fungi

The compound's established mechanism of action—inhibition of ergosterol synthesis via targeting lanosterol 14α-demethylase —makes it a valuable chemical probe for fundamental research. It can be used to dissect the sterol biosynthesis pathway in R. solani and related fungi, to study the evolution of resistance mechanisms, or as a benchmark tool for high-throughput screening of other potential inhibitors. Its potency advantage ensures robust and clear experimental readouts [1].

Validation of 3D-QSAR Models for Flavonoid-Based Antifungal Design

Antifungal agent 94 was the product of a successful 3D-QSAR-guided design and optimization campaign [1]. As such, it serves as a validation tool for computational chemists and structural biologists who are developing and refining predictive models for flavonoid bioactivity. Procuring this specific compound allows for the experimental verification of in silico predictions, thereby advancing the methodology for rational antifungal drug discovery.

Comparative Efficacy Studies in Integrated Pest Management (IPM) Programs

For agricultural researchers evaluating Integrated Pest Management (IPM) strategies, Antifungal agent 94 provides a potent, novel-chemistry tool to compare against existing fungicide classes (e.g., benzimidazoles like carbendazim, strobilurins) [1]. Its unique structure and potency profile enable head-to-head field or greenhouse trials to assess its performance in controlling disease severity, its impact on non-target beneficial organisms, and its suitability for rotation to delay the onset of resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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